(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione
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Overview
Description
The compound (6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’:1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione is a complex organic molecule characterized by its unique structure, which includes a benzodioxole moiety and a pyrazino-pyrrolo-quinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’:1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the construction of the pyrazino-pyrrolo-quinoline core through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’:1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (6S,7R,8S)-4-(1,3-Benzodioxol-5-ylcarbonyl)-8-(hydroxymethyl)-7-[4-(3-methyl-1-butyn-1-yl)phenyl]-1,4-diazabicyclo[4.2.0]octan-2-one
- (6S,7S,8R)-4-(1,3-Benzodioxol-5-ylcarbonyl)-8-(hydroxymethyl)-7-(3′-methyl-4-biphenylyl)-1,4-diazabicyclo[4.2.0]octan-2-one
Uniqueness
The uniqueness of (6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1’,2’:1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique combination of functional groups and stereochemistry makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAYVUMFGJKOJI-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@H](C3=C([C@@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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